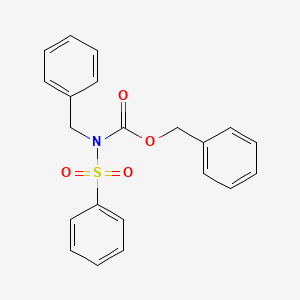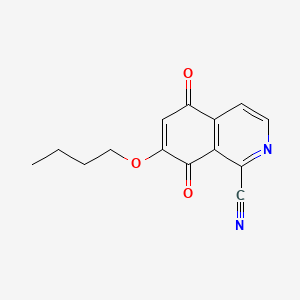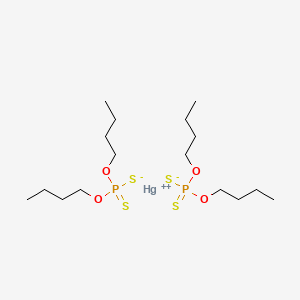
Butyl mercury phosphorodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl mercury phosphorodithioate is an organomercury compound that contains both mercury and phosphorus atoms. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. This compound is particularly interesting due to its ability to form stable complexes and its reactivity with other chemical species.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butyl mercury phosphorodithioate typically involves the reaction of butyl mercury chloride with a phosphorodithioate ligand. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere to prevent oxidation. The reaction conditions often include mild heating and stirring to ensure complete reaction and formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors, controlled temperature and pressure conditions, and purification steps to isolate the pure compound. The use of automated systems and continuous flow reactors can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Butyl mercury phosphorodithioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) species and phosphorodithioate derivatives.
Reduction: Reduction reactions can convert the mercury(II) species back to mercury(I) or elemental mercury.
Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides and aryl halides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various mercury and phosphorus-containing species, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Butyl mercury phosphorodithioate has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of other organomercury compounds and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.
Industry: It is used in the production of certain industrial chemicals and materials, including lubricants and additives.
Mecanismo De Acción
The mechanism of action of butyl mercury phosphorodithioate involves its ability to form stable complexes with various molecular targets. The compound can interact with proteins and enzymes, potentially inhibiting their activity. The molecular pathways involved include the binding of the mercury atom to thiol groups in proteins, leading to the formation of stable mercury-thiol complexes.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl mercury phosphorodithioate
- Ethyl mercury phosphorodithioate
- Phenyl mercury phosphorodithioate
Uniqueness
Butyl mercury phosphorodithioate is unique due to its specific butyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. The butyl group can influence the compound’s solubility, stability, and interactions with other chemical species.
Propiedades
Número CAS |
30366-55-3 |
|---|---|
Fórmula molecular |
C16H36HgO4P2S4 |
Peso molecular |
683.3 g/mol |
Nombre IUPAC |
dibutoxy-sulfanylidene-sulfido-λ5-phosphane;mercury(2+) |
InChI |
InChI=1S/2C8H19O2PS2.Hg/c2*1-3-5-7-9-11(12,13)10-8-6-4-2;/h2*3-8H2,1-2H3,(H,12,13);/q;;+2/p-2 |
Clave InChI |
ZVVUPFYTWFMHBK-UHFFFAOYSA-L |
SMILES canónico |
CCCCOP(=S)(OCCCC)[S-].CCCCOP(=S)(OCCCC)[S-].[Hg+2] |
Números CAS relacionados |
2253-44-3 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



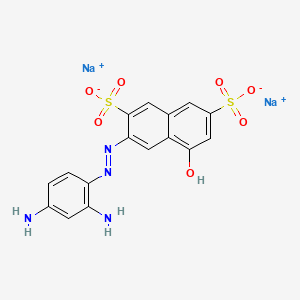
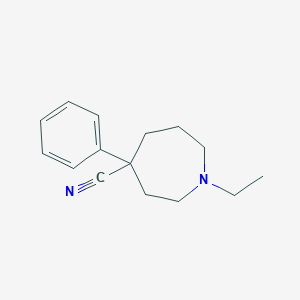

![1(2H)-Phthalazinone, 4-[(2-hydroxyethyl)amino]-](/img/structure/B12804477.png)
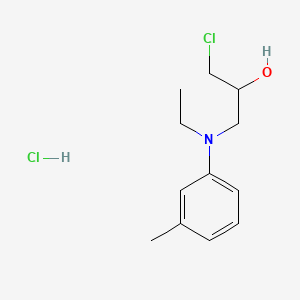
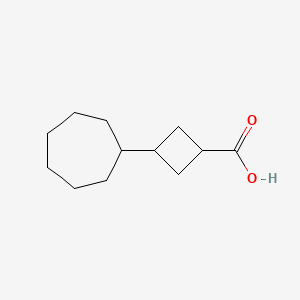
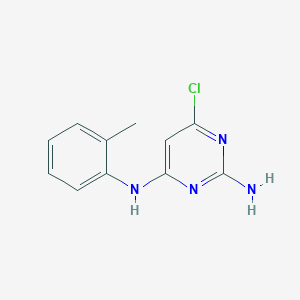

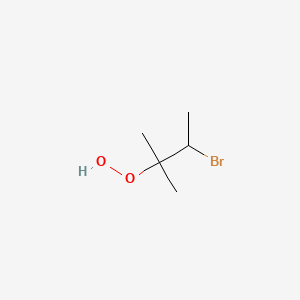
![zinc;[methoxy(oxido)phosphoryl] methyl phosphate](/img/structure/B12804511.png)
